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Compound of Interest

Compound Name: 3-Bromo-4-chlorobenzonitrile

Cat. No.: B1519062 Get Quote

An In-depth Technical Guide to 3-Bromo-4-chlorobenzonitrile for Advanced Synthesis

This guide provides an in-depth analysis of 3-Bromo-4-chlorobenzonitrile (CAS No. 948549-

53-9), a key chemical intermediate for professionals in pharmaceutical research, drug

development, and materials science. We will move beyond basic data to explore the causality

behind its synthesis, its nuanced reactivity in pivotal cross-coupling reactions, and best

practices for its handling and application.

Core Compound Analysis: Properties and Safety
3-Bromo-4-chlorobenzonitrile is a di-halogenated aromatic nitrile. Its synthetic value is

derived from the presence of three distinct functional groups—a nitrile, a bromine atom, and a

chlorine atom—which can be manipulated selectively under different reaction conditions.

Physicochemical & Structural Data
The fundamental properties of 3-Bromo-4-chlorobenzonitrile are summarized below. It is

critical to note that while some physical properties like boiling point are based on predictive

models, they serve as a reliable guide for experimental planning.
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Identifier Value Source

CAS Number 948549-53-9 [1]

Molecular Formula C₇H₃BrClN [1]

Molecular Weight 216.46 g/mol [1]

Appearance Off-white crystalline solid [1]

Boiling Point 260.2 ± 20.0 °C (Predicted) ChemicalBook

Density 1.74 ± 0.1 g/cm³ (Predicted) ChemicalBook

InChIKey
GTTSCQCUEKBTNZ-

UHFFFAOYSA-N
PubChem

SMILES C1=CC(=C(C=C1C#N)Br)Cl PubChem

Safety Profile and Handling Protocols
The primary documented hazard for 3-Bromo-4-chlorobenzonitrile is H302: Harmful if

swallowed. However, analysis of structurally similar isomers, such as 4-Bromo-3-

chlorobenzonitrile, reveals a broader range of potential hazards including skin, eye, and

respiratory irritation, as well as toxicity upon dermal contact or inhalation.[2] Therefore, a

conservative and comprehensive approach to safety is mandated.

GHS Hazard Statements:

H302: Harmful if swallowed.

H315 (Precautionary): Causes skin irritation.

H319 (Precautionary): Causes serious eye irritation.

H335 (Precautionary): May cause respiratory irritation.

Handling Recommendations:

Engineering Controls: Always handle within a certified chemical fume hood to avoid

inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately
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accessible.

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), a

flame-retardant lab coat, and chemical safety goggles.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant

in accordance with local, state, and federal regulations.

Synthesis and Purification: An Electrophilic
Aromatic Substitution Approach
The most direct synthesis of 3-Bromo-4-chlorobenzonitrile involves the electrophilic

bromination of 4-chlorobenzonitrile. The directing effects of the substituents are key to

understanding the regioselectivity of this reaction. The chloro (-Cl) and cyano (-CN) groups are

both deactivating and ortho, para-directing and meta-directing, respectively. Bromination occurs

at the position ortho to the chlorine and meta to the nitrile, which is the C3 position—the most

activated site on the ring.

Detailed Synthesis Protocol
This protocol is based on established procedures for the bromination of substituted

benzonitriles.[1]

Objective: To synthesize 3-Bromo-4-chlorobenzonitrile via electrophilic bromination of 4-

chlorobenzonitrile.

Materials:

4-Chlorobenzonitrile (1.0 eq)

Potassium Bromate (KBrO₃) (1.65 eq)

Sulfuric Acid (H₂SO₄), 70% aqueous solution

Deionized Water
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Sodium Bicarbonate (NaHCO₃), saturated solution

Brine, saturated solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethyl Acetate or Dichloromethane (for extraction)

Ethanol or Heptane (for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-

chlorobenzonitrile (e.g., 5.0 g, 36.3 mmol) to 70% sulfuric acid (100 mL). Stir at room

temperature until the solid is fully dissolved or suspended.

Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add potassium bromate (e.g.,

10.1 g, 60.0 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does

not exceed 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

Work-up & Quenching: Carefully pour the reaction mixture over crushed ice (approx. 300-

400 g) in a large beaker with stirring. A precipitate should form.

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly

with cold deionized water until the filtrate is neutral (pH ~7).

Purification (Extraction): If impurities are present, dissolve the crude solid in ethyl acetate or

dichloromethane. Wash the organic layer sequentially with saturated NaHCO₃ solution,

water, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system,

such as ethanol/water or heptane, to yield the final product as a white to off-white solid.
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Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. A typical

yield is around 70-80%.[1]

Synthesis Workflow Diagram
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Reaction Phase

Work-up & Purification

1. Dissolve 4-Chlorobenzonitrile
in 70% H₂SO₄

2. Cool to 0-5 °C

3. Add KBrO₃ portion-wise

4. Stir at Room Temperature
for 4-6 hours

5. Quench on Ice Water

Reaction Complete

6. Vacuum Filtration & Water Wash

7. Recrystallization
(e.g., from Ethanol/Water)

8. Dry Under Vacuum

3-Bromo-4-chlorobenzonitrile

Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Bromo-4-chlorobenzonitrile.
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Chemical Reactivity and Synthetic Utility
The primary value of 3-Bromo-4-chlorobenzonitrile lies in the differential reactivity of its two

halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br)

bond is significantly more susceptible to oxidative addition to the Pd(0) center than the more

robust carbon-chlorine (C-Cl) bond. This allows for the selective functionalization at the C3

position while leaving the C4 chloro-substituent intact for potential subsequent transformations.

Suzuki-Miyaura Coupling
The Suzuki reaction is a cornerstone of C-C bond formation. A documented example

demonstrates the successful coupling of 3-Bromo-4-chlorobenzonitrile with a boronic acid,

selectively displacing the bromide.[3]

Experimental Protocol (Adapted from Literature):[3]

To a reaction vessel, add 3-bromo-4-chlorobenzonitrile (1.0 eq), (4-(tert-

butoxycarbonyl)phenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (1.8 eq).

Purge the vessel with an inert gas (Argon or Nitrogen).

Add degassed solvents, toluene and water (e.g., in a 7:1 ratio).

Add the catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

Heat the mixture to reflux (approx. 90-100 °C) and stir overnight, or until TLC/LCMS analysis

indicates complete consumption of the starting material.

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to

obtain the coupled product.

Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds. A patent provides a specific protocol for the

amination of 3-Bromo-4-chlorobenzonitrile, again highlighting the selective reactivity of the

C-Br bond.[4]
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Experimental Protocol (Adapted from Patent Literature):[4]

In a reaction vial, combine 3-bromo-4-chlorobenzonitrile (1.0 eq), N,2-dimethyl-5-

phenylpyrazole-3-amine (1.0 eq), and cesium carbonate (Cs₂CO₃) (2.5 eq).

Add the palladium pre-catalyst, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05

eq), and the ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.15 eq).

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

Add an anhydrous, degassed solvent such as dioxane or toluene.

Heat the mixture to 100 °C and stir for several hours until the reaction is complete as

monitored by LCMS.

After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through

celite to remove inorganic salts and the catalyst, and concentrate the filtrate. Purify the

resulting residue via column chromatography.

Reactivity Pathways Diagram

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination

3-Bromo-4-chlorobenzonitrile

R-B(OH)₂
Pd(PPh₃)₄, K₂CO₃

Toluene/H₂O, Reflux

 C-Br bond
activation 

R₂NH
Pd₂(dba)₃, Xantphos, Cs₂CO₃

Dioxane, 100 °C

 C-Br bond
activation 

3-Aryl-4-chlorobenzonitrile 3-(Dialkylamino)-4-chlorobenzonitrile
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Click to download full resolution via product page

Caption: Selective functionalization of 3-Bromo-4-chlorobenzonitrile.

Spectroscopic Characterization (Anticipated)
While public repositories lack definitive experimental spectra for this specific compound, a

skilled researcher can anticipate its key spectroscopic features. It is imperative to acquire and

interpret primary analytical data (¹H NMR, ¹³C NMR, MS, IR) to confirm identity and purity

before use.

¹H NMR: The spectrum in CDCl₃ is expected to show three distinct signals in the aromatic

region (approx. 7.5-8.0 ppm). These would correspond to the three protons on the benzene

ring. Due to the substitution pattern, one would expect a doublet, a singlet (or a doublet with

a very small meta-coupling constant), and another doublet.

¹³C NMR: Approximately seven signals would be expected: five for the aromatic carbons

(one quaternary carbon attached to the bromine, one to chlorine, one to the cyano group,

and three CH carbons) and one for the nitrile carbon (typically ~118 ppm).

Mass Spectrometry (EI): The molecular ion peak would exhibit a characteristic isotopic

pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl,

~3:1 ratio), leading to a cluster of peaks around m/z 215, 217, and 219.

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is

expected around 2220-2240 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chlorobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chlorobenzonitrile
https://orca.cardiff.ac.uk/id/eprint/160029/1/PhD%20Thesis%20Oliwia%20Matuszewska%20corrected%202.pdf
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20230222/patents/EP4137481NWA1/document.pdf
https://www.benchchem.com/product/b1519062#molecular-weight-and-formula-of-3-bromo-4-chlorobenzonitrile
https://www.benchchem.com/product/b1519062#molecular-weight-and-formula-of-3-bromo-4-chlorobenzonitrile
https://www.benchchem.com/product/b1519062#molecular-weight-and-formula-of-3-bromo-4-chlorobenzonitrile
https://www.benchchem.com/product/b1519062#molecular-weight-and-formula-of-3-bromo-4-chlorobenzonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1519062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

